M1 Muscarinic Selectivity Over M3
Indoline derivatives (compounds I and II) demonstrate pronounced selectivity for M1 muscarinic receptors over M3 receptors. Compound I exhibits approximately 150-fold higher affinity for M1 versus M3, while compound II achieves a 360-fold preference. These selectivities represent a 7-fold and 16-fold improvement over the reference agonist McN-A-343, respectively [1]. This differentiation is critical for CNS programs where peripheral M3-mediated side effects must be minimized.
16-fold higher selectivity vs McN-A-343 (reference agonist)
| Evidence Dimension | Muscarinic receptor subtype selectivity (M1 vs. M3 affinity ratio) |
|---|---|
| Target Compound Data | Compound II: 360-fold M1 over M3 affinity |
| Comparator Or Baseline | McN-A-343 (reference agonist) |
| Quantified Difference | 16-fold higher M1 selectivity versus McN-A-343 |
| Conditions | In vitro radioligand binding assays in guinea-pig ileum and atrium |
Why This Matters
Higher M1 selectivity translates to reduced peripheral cholinergic side effects, a key requirement for CNS-penetrant muscarinic agonists.
- [1] Adachi, S.; Koike, K.; Takayanagi, I. Pharmacological Characteristics of Indoline Derivatives in Muscarinic Receptor Subtypes. Pharmacology 1996, 53(4), 250-258. doi: 10.1159/000139437 View Source
